molecular formula C11H15F2NO B1528140 Benzyl[3-(difluoromethoxy)propyl]amine CAS No. 1593441-93-0

Benzyl[3-(difluoromethoxy)propyl]amine

Cat. No.: B1528140
CAS No.: 1593441-93-0
M. Wt: 215.24 g/mol
InChI Key: AMEWTQWCNRKLEQ-UHFFFAOYSA-N
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Description

Benzyl[3-(difluoromethoxy)propyl]amine is a fluorinated amine derivative characterized by a benzyl group attached to a propylamine backbone substituted with a difluoromethoxy (-OCF₂H) moiety at the terminal carbon. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing and lipophilic properties imparted by the difluoromethoxy group. Its structure enhances metabolic stability compared to non-fluorinated analogs, making it a candidate for drug development . The compound is cataloged in supplier databases (e.g., EOS Med Chem) but lacks extensive published pharmacological or synthetic data in open literature .

Properties

IUPAC Name

N-benzyl-3-(difluoromethoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO/c12-11(13)15-8-4-7-14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEWTQWCNRKLEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCOC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl[3-(difluoromethoxy)propyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to a propyl chain that features a difluoromethoxy substituent. The molecular formula is C12_{12}H14_{14}F2_2O, with a molecular weight of approximately 232.24 g/mol. The difluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways associated with various diseases. For instance, it may interact with phospholipases or other hydrolases, which are crucial in lipid metabolism and inflammatory responses.
  • Receptor Modulation : The compound may also function as a modulator for certain receptors involved in neurotransmission and cellular signaling. This could lead to therapeutic applications in treating neurological disorders or metabolic syndromes .

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various cell lines:

In Vivo Studies

While in vitro studies provide initial insights into the biological activity of this compound, in vivo studies are essential for understanding its pharmacokinetics and therapeutic efficacy:

  • Pharmacokinetic Profiles : Research on related compounds has demonstrated varying degrees of bioavailability and metabolic stability. For example, dual inhibitors targeting soluble epoxide hydrolase (sEH) have shown promising pharmacokinetic profiles, which could be relevant for this compound as well. Understanding these profiles will be crucial for determining effective dosing regimens in clinical settings .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally related compounds can be insightful:

Compound NameStructureBiological ActivityReference
Benzbromarone2,6-dibromo-4-(2-ethyl-1-benzofuran-3-carbonyl)phenolXanthine oxidase inhibitor
Bepridil hydrochloride1-isobutoxy-2-pyrrolidino-3-(N-benzylanilino) propane hydrochlorideCalcium channel blocker
BenfluorexN-(1-methyl-2-(3-[trifluoromethyl]-phenyl)ethyl)amino ethanol benzoate esterAnorectic and hypolipidemic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Potential Applications Reference
Benzyl[3-(difluoromethoxy)propyl]amine Not explicitly listed C₁₁H₁₅F₂NO Benzyl + difluoromethoxypropylamine Medicinal chemistry, intermediates
{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine 1019603-63-4 C₁₁H₁₅F₂NO Difluoromethoxy phenyl + propylamine Bioactive molecule exploration
Butyl[3-(oxolan-2-ylmethoxy)propyl]amine 2377005-23-5 C₁₂H₂₅NO₂ Oxolane (tetrahydrofuran) ether + butylamine Solubility modifiers, surfactants
3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine 1040686-37-0 C₂₀H₂₆N₂O₃ Methoxyethoxy + phenoxypropylamine Polymer additives, ligands
Benzyl N-[3-(difluoromethoxy)propyl]carbamate 1919864-86-0 C₁₂H₁₅F₂NO₃ Carbamate-protected amine + difluoromethoxy Prodrug design, enzyme substrates

Key Structural and Functional Differences:

Substituent Effects: The difluoromethoxy group in this compound provides enhanced electronegativity and lipophilicity compared to non-fluorinated ethers (e.g., oxolan in or methoxyethoxy in ). This improves membrane permeability and resistance to oxidative metabolism in drug candidates . Carbamate derivatives (e.g., CAS 1919864-86-0) introduce a protective group that modulates reactivity, making them suitable for controlled release or prodrug applications .

Polarity and Solubility :

  • Compounds with oxolane (tetrahydrofuran) ethers (e.g., CAS 2377005-23-5) exhibit higher polarity due to the oxygen-rich ring, favoring aqueous solubility over fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.